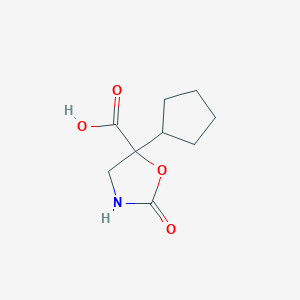![molecular formula C24H29N5O2 B2941704 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide CAS No. 1207052-59-2](/img/structure/B2941704.png)
1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(4-morpholinophenyl)piperidine-4-carboxamide” is an organic compound. It contains a benzimidazole group, a morpholine group, and a piperidine group .
Synthesis Analysis
The synthesis of such compounds often involves the formation of the benzimidazole group, which is a key component in many functional molecules . The synthesis process emphasizes the bonds constructed during the formation of the benzimidazole .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The benzimidazole group is a key component, and the morpholine and piperidine groups add to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the functional groups present in the molecule. The benzimidazole group, in particular, is a key component in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the benzimidazole, morpholine, and piperidine groups would likely influence these properties .Scientific Research Applications
Corrosion Inhibition
One significant application of benzimidazole derivatives, which are structurally related to the compound , is in the field of corrosion inhibition. Yadav et al. (2016) conducted a study on the inhibitive action of synthesized benzimidazole derivatives on the corrosion of N80 steel in hydrochloric acid solution. Their research demonstrated that these compounds effectively inhibit corrosion, with efficiency increasing with the concentration of inhibitors. This study employed various techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy, to evaluate the performance of these inhibitors. The findings suggest potential applications of similar compounds in protecting metals against corrosion in acidic environments (Yadav et al., 2016).
Anti-Fatigue Effects
Another interesting application is in the synthesis of benzamide derivatives with potential anti-fatigue effects. Wu et al. (2014) synthesized a series of benzamide derivatives, including compounds structurally related to the query compound, and investigated their effects on weight-loaded forced swimming mice, an indicator of fatigue. Their study found that certain derivatives enhanced the swimming capacity of mice, indicating potential anti-fatigue properties. These findings could pave the way for the development of new therapeutic agents to combat fatigue (Wu et al., 2014).
Antimicrobial and Antiproliferative Activities
Benzimidazole derivatives have also been investigated for their antimicrobial and antiproliferative activities. For example, Bektaş et al. (2007) explored the synthesis and antimicrobial activities of novel 1,2,4-triazole derivatives, revealing that these compounds exhibit good to moderate activities against various microorganisms. This suggests their potential utility in developing new antimicrobial agents (Bektaş et al., 2007). Furthermore, Nowicka et al. (2015) synthesized a new class of Mannich bases derived from 2-amino-1H-benzimidazole and investigated their in vitro antiproliferative activity, uncovering compounds with significant activity against human leukemia and breast cancer cell lines (Nowicka et al., 2015).
Future Directions
Mechanism of Action
Target of Action
It’s known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known to interact with various targets in the body, leading to a range of effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6457±550 °C, a density of 113±01 g/cm3, and a pKa of 873±010 . These properties may influence the compound’s bioavailability.
Result of Action
Some imidazole derivatives have been reported to show moderate to high antibacterial and antifungal activity , suggesting that this compound may have similar effects.
Action Environment
One study mentioned that the synthesis of certain imidazole derivatives can be conducted under solvent-free conditions , suggesting that the compound may be stable under a variety of environmental conditions.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethyl)-N-(4-morpholin-4-ylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c30-24(25-19-5-7-20(8-6-19)29-13-15-31-16-14-29)18-9-11-28(12-10-18)17-23-26-21-3-1-2-4-22(21)27-23/h1-8,18H,9-17H2,(H,25,30)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPNZGGONMBDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)N3CCOCC3)CC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-5-[4-(4-methylphenyl)piperazin-1-yl]-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2941623.png)
![Methyl 4-{4-[(1,3-benzodioxol-5-ylamino)carbonyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2941624.png)
![(2-Chloro-6-fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2941625.png)




![1,6,7-trimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941636.png)

![[1-(Cyanomethyl)cyclopropyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B2941638.png)


![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2941643.png)
